molecular formula C14H15NO4 B11853939 1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid

Cat. No.: B11853939
M. Wt: 261.27 g/mol
InChI Key: PMQJWNFKEZVNMN-UHFFFAOYSA-N
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Description

1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals. This particular compound is characterized by its unique structure, which includes an allyl group and two methoxy groups attached to the indole ring, along with a carboxylic acid functional group.

Preparation Methods

The synthesis of 1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid typically involves several steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4,6-dimethoxyindole.

    Allylation: The indole derivative undergoes allylation using allyl bromide in the presence of a base like potassium carbonate.

    Carboxylation: The allylated product is then subjected to carboxylation using carbon dioxide under high pressure and temperature conditions.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the reduction of the carboxylic acid group to an alcohol.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring. Reagents like halogens or nitrating agents can introduce substituents at specific positions on the ring.

    Hydrolysis: The ester derivatives of this compound can undergo hydrolysis in the presence of acids or bases to yield the carboxylic acid.

Scientific Research Applications

1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways: It can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.

Comparison with Similar Compounds

1-Allyl-4,6-dimethoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives:

    1-Methyl-4,6-dimethoxy-1H-indole-2-carboxylic acid: Similar structure but with a methyl group instead of an allyl group, leading to different reactivity and biological activity.

    1-Allyl-4,6-dimethoxy-1H-indole-3-carboxylic acid: The carboxylic acid group is at a different position, affecting its chemical and biological properties.

    4,6-Dimethoxy-1H-indole-2-carboxylic acid: Lacks the allyl group, resulting in different chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H15NO4

Molecular Weight

261.27 g/mol

IUPAC Name

4,6-dimethoxy-1-prop-2-enylindole-2-carboxylic acid

InChI

InChI=1S/C14H15NO4/c1-4-5-15-11-6-9(18-2)7-13(19-3)10(11)8-12(15)14(16)17/h4,6-8H,1,5H2,2-3H3,(H,16,17)

InChI Key

PMQJWNFKEZVNMN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C(N2CC=C)C(=O)O)C(=C1)OC

Origin of Product

United States

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